2-Ethylhexyl butyrate

CAS No.: 25415-84-3

Cat. No.: VC3700585

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25415-84-3 |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | 2-ethylhexyl butanoate |

| Standard InChI | InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3 |

| Standard InChI Key | LFEQNZNCKDNGRM-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)CCC |

| Canonical SMILES | CCCCC(CC)COC(=O)CCC |

Introduction

Physical and Chemical Properties

2-Ethylhexyl butyrate possesses a specific set of physical and chemical properties that determine its behavior in various environments and applications. These properties have been systematically documented and are presented in the following comprehensive data table:

The physical state of 2-ethylhexyl butyrate at standard temperature and pressure is liquid. The relatively high boiling point (231.9°C) indicates low volatility under normal conditions, while the flash point of 94°C suggests that the compound has moderate flammability characteristics. The LogP value of 3.54610 indicates that the compound has significant lipophilic properties, meaning it has greater solubility in non-polar solvents than in water .

Chemical Structure and Characterization

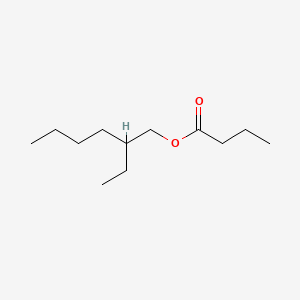

The molecular structure of 2-ethylhexyl butyrate is characterized by a straight-chain butanoate group connected to a branched 2-ethylhexyl group through an ester linkage. This specific arrangement contributes to its chemical behavior and physical properties.

Structural Formula and Representation

The structural formula of 2-ethylhexyl butyrate can be represented in various formats:

| Representation Type | Information | Reference |

|---|---|---|

| IUPAC Name | 2-ethylhexyl butanoate | |

| Common Name | 2-Ethylhexyl Butyrate | |

| Molecular Formula | C12H24O2 | |

| Structure | Butanoate ester with 2-ethylhexyl group |

Chemical Identifiers and Nomenclature

2-Ethylhexyl butyrate is recognized by multiple naming conventions and identifiers in chemical databases and literature:

| Identifier Type | Information | Reference |

|---|---|---|

| CAS Number | 25415-84-3 | |

| IUPAC Name | 2-ethylhexyl butanoate | |

| Synonyms | Multiple (see Section 4) |

The chemical structure features a carbonyl group (C=O) as part of the ester functionality, which influences its reactivity and intermolecular interactions. The branched nature of the 2-ethylhexyl portion affects physical properties such as viscosity and melting point compared to straight-chain analogs .

Synonyms and Alternative Nomenclature

2-Ethylhexyl butyrate is known by various synonyms and alternative names in scientific literature and commercial contexts. The following table presents the documented alternative nomenclature for this compound:

This diversity in nomenclature reflects the compound's presence across different scientific disciplines, regulatory frameworks, and commercial applications. The variety of names may also indicate regional or application-specific naming conventions that have developed over time .

Synthesis and Production

The synthesis of 2-ethylhexyl butyrate typically involves an esterification reaction between butanoic acid (butyric acid) and 2-ethylhexanol. This reaction generally requires catalytic conditions, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

The general reaction can be represented as:

Butanoic acid + 2-Ethylhexanol → 2-Ethylhexyl butyrate + Water

This reaction follows standard esterification mechanisms, with the acid catalyst protonating the carbonyl oxygen of butanoic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The reaction typically requires heating and the removal of water (often through azeotropic distillation) to drive the equilibrium toward the ester product.

Applications and Industrial Uses

Based on its chemical properties and the typical applications of similar esters, 2-ethylhexyl butyrate has potential uses in various industrial sectors:

Fragrance and Flavor Applications

The ester structure of 2-ethylhexyl butyrate likely contributes to organoleptic properties (taste and smell) that make it potentially valuable in:

-

Fragrance formulations

-

Flavor compositions

-

Personal care products

Industrial Chemical Applications

The physical properties of 2-ethylhexyl butyrate suggest potential applications in:

-

Solvents for specialized applications

-

Plasticizers for polymer formulations

-

Lubricants or lubricant additives

Research Applications

The citation of Catalysis Communications suggests research interest in the role of 2-ethylhexyl butyrate in catalytic systems or processes, though specific details are not provided in the available data .

Asymmetric Chemistry

Future Research Directions

Based on the current understanding of 2-ethylhexyl butyrate, several potential areas for future research can be identified:

Expanded Application Studies

Investigation into novel applications of 2-ethylhexyl butyrate in various industrial sectors, including:

-

Advanced materials development

-

Green chemistry applications

-

Specialized formulations for specific industrial needs

Environmental Fate and Behavior

Studies on the environmental persistence, degradation pathways, and ecological impacts of 2-ethylhexyl butyrate would contribute valuable knowledge for risk assessment and regulatory considerations.

Structure-Activity Relationship Studies

Research comparing the properties and activities of 2-ethylhexyl butyrate with structurally related compounds could provide insights into the relationship between molecular structure and functional properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume